molecular formula C6H6BF2NO2 B8194704 [5-(Difluoromethyl)-3-pyridyl]boronic acid

[5-(Difluoromethyl)-3-pyridyl]boronic acid

Cat. No.: B8194704
M. Wt: 172.93 g/mol
InChI Key: YMIFVJMBZVKOHA-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)-3-pyridyl]boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a difluoromethyl group at the 5-position and a boronic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Difluoromethyl)-3-pyridyl]boronic acid typically involves the introduction of the difluoromethyl group and the boronic acid group onto a pyridine ring. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the difluoromethylation of a pyridine derivative can be achieved using difluoroiodomethane in the presence of a palladium catalyst . The resulting difluoromethylated pyridine can then be converted to the boronic acid derivative through a series of reactions involving boron reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the development of cost-effective and scalable methods for the synthesis of difluoromethylated intermediates is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: [5-(Difluoromethyl)-3-pyridyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: [5-(Difluoromethyl)-3-pyridyl]boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable for the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is used in the development of advanced materials, including polymers and sensors. Its unique reactivity allows for the incorporation of functional groups that can impart desirable properties to materials .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: [5-(Difluoromethyl)-3-pyridyl]boronic acid is unique due to the specific positioning of the difluoromethyl and boronic acid groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

[5-(difluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF2NO2/c8-6(9)4-1-5(7(11)12)3-10-2-4/h1-3,6,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIFVJMBZVKOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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